molecular formula C15H16F3N3O2S B2504056 N-isopropyl-3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidine-1-carboxamide CAS No. 1421522-95-3

N-isopropyl-3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidine-1-carboxamide

Cat. No. B2504056
CAS RN: 1421522-95-3
M. Wt: 359.37
InChI Key: VUMDRACPUGASQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-isopropyl-3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidine-1-carboxamide” is a chemical compound. It is based on the benzothiazole scaffold, which has been found to have significant anti-tubercular activity . Benzothiazole derivatives have been found to inhibit M. tuberculosis more effectively than standard reference drugs .


Synthesis Analysis

The synthesis of benzothiazole derivatives, such as the compound , can be achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The benzothiazole scaffold is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Scientific Research Applications

Anti-Tubercular Activity

Benzothiazole-based compounds, including the one , have shown promising results in the fight against tuberculosis . These compounds have demonstrated better inhibition potency against M. tuberculosis compared to standard reference drugs . The synthesis of these benzothiazole derivatives was achieved through various synthetic pathways .

Anti-Inflammatory Activity

Some benzothiazole derivatives have shown weak COX-1 inhibitory activity . Although the activity is weaker compared to selective COX-1 inhibitors, it still presents a potential application in the treatment of inflammation .

Anti-Fungal Activity

Thiazoles, including benzothiazole derivatives, have shown a wide range of biological activities, including anti-fungal properties . The specific activity can be affected by the substituents on the thiazole ring .

Anti-Bacterial Activity

Thiazoles also exhibit anti-bacterial properties . As with anti-fungal activity, the specific activity can be influenced by the substituents on the thiazole ring .

Anti-Diabetic Activity

Thiazoles have also shown potential in the treatment of diabetes . The specific activity can be affected by the substituents on the thiazole ring .

Anti-Viral Activity

Thiazoles have demonstrated anti-viral properties . The specific activity can be influenced by the substituents on the thiazole ring .

Anti-Oxidant Activity

Thiazoles have shown anti-oxidant properties . The specific activity can be influenced by the substituents on the thiazole ring .

Future Directions

The future directions for this compound and similar benzothiazole derivatives could involve further exploration of their anti-tubercular activity. This could include in vitro and in vivo studies, as well as investigations into their mechanisms of action and resistance . Additionally, further synthetic developments could be explored to enhance their potency .

properties

IUPAC Name

N-propan-2-yl-3-[[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]oxy]azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3N3O2S/c1-8(2)19-13(22)21-6-9(7-21)23-14-20-12-10(15(16,17)18)4-3-5-11(12)24-14/h3-5,8-9H,6-7H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUMDRACPUGASQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)N1CC(C1)OC2=NC3=C(C=CC=C3S2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-isopropyl-3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidine-1-carboxamide

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